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Compound of Interest

Compound Name: 5-Bromopyridine-3-carbohydrazide

Cat. No.: B056094 Get Quote

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Bromopyridine-3-
carbohydrazide

This guide provides a comprehensive analysis of the spectroscopic data for 5-Bromopyridine-
3-carbohydrazide, a pivotal intermediate in the fields of medicinal chemistry and materials

science.[1] Its unique structure, featuring a brominated pyridine ring and a reactive

carbohydrazide moiety, makes it a valuable building block for synthesizing complex organic

molecules with diverse biological activities.[1] Accurate structural elucidation and purity

confirmation are paramount for its application in research and development. This document

serves as a technical resource for researchers, scientists, and drug development professionals,

detailing the principles, protocols, and interpretation of Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Molecular Structure and Spectroscopic Implications
5-Bromopyridine-3-carbohydrazide (C₆H₆BrN₃O, M.W. 216.04 g/mol ) possesses a distinct

set of functional groups that give rise to a characteristic spectroscopic fingerprint.[2][3]

Understanding this structure is the first step in predicting and interpreting its spectral data.

Caption: Chemical structure of 5-Bromopyridine-3-carbohydrazide.

The key structural features for spectroscopic analysis are:
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Aromatic Pyridine Ring: Gives rise to signals in the aromatic region of NMR spectra and

characteristic C=C/C=N stretching vibrations in IR.

Hydrazide Group (-CONHNH₂): Contains a carbonyl (C=O) group and exchangeable N-H

protons, which are readily identifiable in IR and ¹H NMR, respectively.

Bromo Substituent: The bromine atom's strong electronegativity and unique isotopic

distribution are key identifiers in ¹³C NMR and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
The Definitive Structural Map
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in

a molecule. For 5-Bromopyridine-3-carbohydrazide, both ¹H and ¹³C NMR are essential for

unambiguous characterization.

Expertise & Experience: The Rationale Behind
Experimental Choices
The choice of solvent is critical for NMR analysis. Deuterated dimethyl sulfoxide (DMSO-d₆) is

the preferred solvent for this compound. Its high polarity effectively dissolves the

carbohydrazide, and its ability to form hydrogen bonds slows down the exchange rate of the N-

H protons of the hydrazide group, often allowing them to be observed as distinct, albeit

sometimes broad, signals.[4][5] In contrast, solvents like CDCl₃ might not fully dissolve the

compound, and protic solvents like D₂O would cause the N-H signals to disappear due to rapid

proton exchange, which is a useful confirmatory experiment.

Experimental Protocol: NMR Data Acquisition
Sample Preparation: Dissolve approximately 5-10 mg of 5-Bromopyridine-3-
carbohydrazide in 0.6 mL of DMSO-d₆ in a standard 5 mm NMR tube.

Shimming: Homogenize the magnetic field by shimming the spectrometer on the deuterated

solvent signal.

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse program. A spectral

width of 0-12 ppm is typically sufficient.
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¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse

sequence. A spectral width of 0-180 ppm is required to capture all carbon signals, including

the downfield carbonyl carbon.

¹H NMR Data Interpretation
The proton NMR spectrum provides information on the number, environment, and connectivity

of hydrogen atoms.

Proton

Assignment

Expected

Chemical Shift

(δ, ppm)

Multiplicity

Expected

Coupling

Constant (J,

Hz)

Integration

H-2 8.8 - 9.0 Doublet (d) ~2.0 1H

H-6 8.6 - 8.8 Doublet (d) ~2.0 1H

H-4 8.2 - 8.4 Triplet (t) or dd ~2.0 1H

-CONH- 10.0 - 10.5
Broad Singlet (br

s)
- 1H

-NHNH₂ 4.5 - 5.0
Broad Singlet (br

s)
- 2H

Aromatic Protons: The protons on the pyridine ring (H-2, H-4, H-6) appear far downfield due

to the deshielding effect of the aromatic ring current and the electronegative nitrogen atom.

Their specific splitting pattern (multiplicity) confirms their relative positions.

Hydrazide Protons: The -NH and -NH₂ protons are exchangeable and appear as broad

singlets. Their chemical shifts are highly dependent on concentration and temperature. A

D₂O shake experiment would confirm their assignment by causing these peaks to disappear.

¹³C NMR Data Interpretation
The ¹³C NMR spectrum reveals the number of unique carbon environments.
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Carbon Assignment Expected Chemical Shift (δ, ppm)

C=O (Carbonyl) 163 - 166

C-2 150 - 153

C-6 147 - 150

C-4 138 - 141

C-3 130 - 133

C-5 118 - 121

Carbonyl Carbon: The C=O carbon of the amide is the most deshielded, appearing

significantly downfield.[5]

Pyridine Carbons: The chemical shifts of the ring carbons are influenced by the nitrogen

atom and the bromine substituent. C-5, being directly attached to the bromine, is observed

further upfield than might be expected for an aromatic carbon due to the heavy atom effect.

Caption: Standard workflow for NMR sample preparation and data acquisition.

Infrared (IR) Spectroscopy: Identifying Functional
Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in

a molecule by measuring the absorption of infrared radiation corresponding to molecular

vibrations.

Experimental Protocol: KBr Pellet Method
Preparation: Thoroughly grind 1-2 mg of 5-Bromopyridine-3-carbohydrazide with ~100 mg

of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle.

Pressing: Transfer the fine powder to a pellet press and apply several tons of pressure to

form a transparent or translucent disc.
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Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the

spectrum, typically over a range of 4000-400 cm⁻¹.

IR Data Interpretation
The IR spectrum provides clear evidence for the key functional groups.

Vibrational Mode
Expected

Wavenumber (cm⁻¹)
Intensity Significance

N-H Stretch 3200 - 3400 Strong, Broad

Confirms -NH and -

NH₂ groups of the

hydrazide.[5]

Aromatic C-H Stretch 3000 - 3100 Medium
Indicates the pyridine

ring C-H bonds.

C=O Stretch (Amide I) 1650 - 1680 Strong, Sharp

Definitive evidence of

the carbonyl group.[5]

[6]

N-H Bend (Amide II) 1580 - 1620 Medium-Strong

Coupled with Amide I,

confirms the amide

linkage.

C=N, C=C Stretch 1400 - 1600 Medium-Strong
Aromatic ring

vibrations.

C-Br Stretch 600 - 700 Medium
Located in the

fingerprint region.

The presence of strong, sharp peaks for the C=O stretch and broad absorptions for the N-H

stretches provides a quick and reliable confirmation of the carbohydrazide structure.

Mass Spectrometry (MS): Confirming Molecular
Weight and Elemental Composition
Mass spectrometry provides the exact molecular weight and crucial information about the

elemental composition of a molecule.
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Expertise & Experience: Selecting the Right Ionization
For a polar molecule like 5-Bromopyridine-3-carbohydrazide, Electrospray Ionization (ESI) is

the ideal technique.[5] It is a soft ionization method that typically generates the protonated

molecular ion [M+H]⁺ with minimal fragmentation, making it easy to determine the molecular

weight.

Experimental Protocol: ESI-MS
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable

solvent like methanol or acetonitrile.

Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at

a low flow rate (e.g., 5-10 µL/min).

Data Acquisition: Acquire the mass spectrum in positive ion mode.

MS Data Interpretation
Molecular Ion: The calculated monoisotopic mass of C₆H₆⁷⁹BrN₃O is 214.97. The expected

primary peak in the ESI-MS spectrum would be the protonated molecule, [M+H]⁺, at m/z

215.98.

The Bromine Isotope Pattern: The most telling feature in the mass spectrum is the isotopic

signature of bromine. Bromine exists naturally as two stable isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br

(~49.3%), in a nearly 1:1 ratio. This results in a pair of peaks for any bromine-containing ion:

An [M+H]⁺ peak corresponding to the ⁷⁹Br isotope.

An [M+2+H]⁺ peak of almost equal intensity, corresponding to the ⁸¹Br isotope. The

observation of this characteristic "doublet" of peaks separated by 2 m/z units is

unequivocal proof of the presence of a single bromine atom in the molecule.[5]
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Resulting Mass Spectrum

C6H6BrN3O in Solution

ESI Source
(+ve mode)

Mass Analyzer/
Detector

[C6H6(79Br)N3O + H]+
[C6H6(81Br)N3O + H]+

[M+H]+ and [M+2+H]+ peaks
~1:1 Ratio

Click to download full resolution via product page

Caption: Workflow illustrating the detection of the characteristic bromine isotope pattern in ESI-

MS.

Integrated Analytical Workflow for Quality
Assurance
The synthesis of 5-Bromopyridine-3-carbohydrazide, often prepared from methyl 5-

bromonicotinate and hydrazine hydrate, requires rigorous analytical oversight to ensure the

final product's identity and purity.[1] A multi-technique approach is the industry standard for

quality control.
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Spectroscopic Analysis

Verification Checks

Synthesis of
5-Bromopyridine-3-carbohydrazide

Crude Product

Purification
(e.g., Recrystallization)

MS Analysis IR Analysis NMR (1H, 13C)

Final Product

Correct [M+H]+?
Bromine Isotope Pattern?

Key Functional Groups?
(C=O, N-H)

Correct Signals &
Integration?

Click to download full resolution via product page

Caption: Integrated workflow for synthesis and spectroscopic quality control.

Conclusion
The structural confirmation of 5-Bromopyridine-3-carbohydrazide is achieved through a

synergistic application of modern spectroscopic techniques. ¹H and ¹³C NMR provide a detailed

atomic map of the molecule's framework. IR spectroscopy rapidly confirms the presence of

essential functional groups, particularly the carbohydrazide moiety. Finally, mass spectrometry

validates the molecular weight and provides definitive evidence of the bromine atom through its
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unique isotopic signature. Together, these methods form a robust analytical package that

ensures the identity, purity, and structural integrity of this vital chemical intermediate, enabling

its confident use in advanced research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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